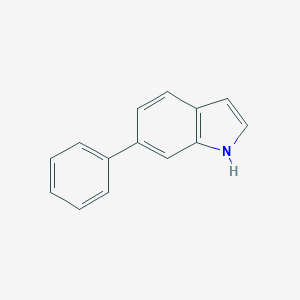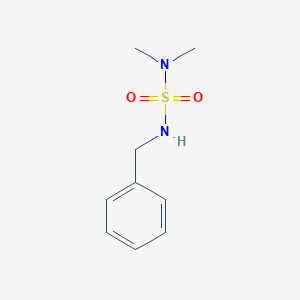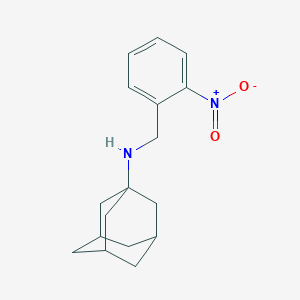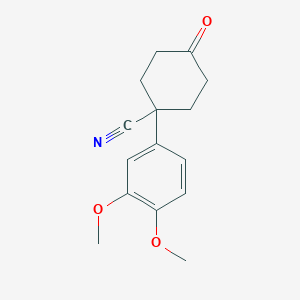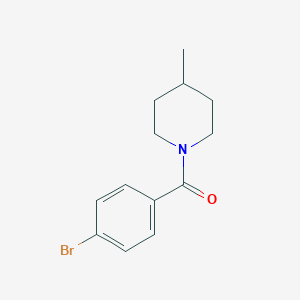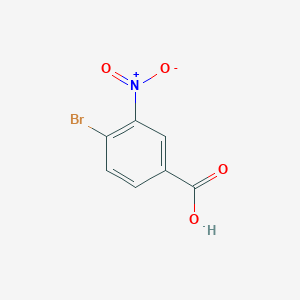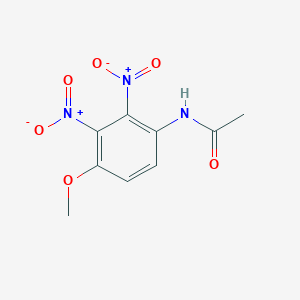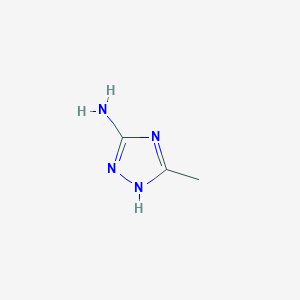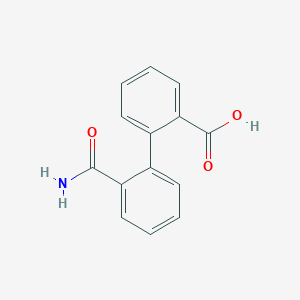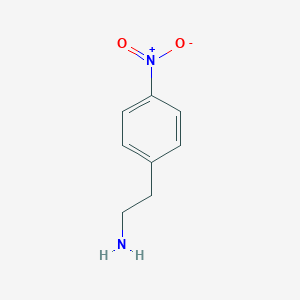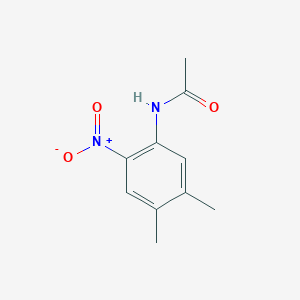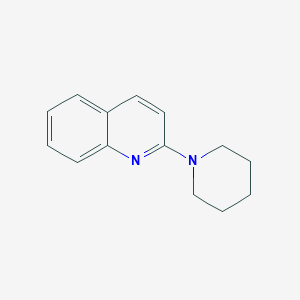
2-Piperidin-1-ylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidin-1-ylquinoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains a piperidine ring and a quinoline ring. The unique chemical structure of 2-Piperidin-1-ylquinoline makes it a versatile compound that can be used in various research applications.
Mecanismo De Acción
The mechanism of action of 2-Piperidin-1-ylquinoline is not fully understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. For example, some studies have shown that this compound can inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in various cellular processes such as inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
2-Piperidin-1-ylquinoline has been shown to have various biochemical and physiological effects in the body. For example, some studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis (cell death) or by inhibiting cell proliferation. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-Piperidin-1-ylquinoline in laboratory experiments is its versatility. This compound can be used in various research applications due to its unique chemical structure and pharmacological activity. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-Piperidin-1-ylquinoline. One area of research could focus on the development of new synthetic methods for this compound, which could improve its purity and yield. Additionally, further research could be conducted to investigate the potential pharmacological activity of this compound against other diseases such as diabetes and cardiovascular disease. Finally, research could be conducted to investigate the potential use of this compound as a diagnostic tool for various diseases.
Métodos De Síntesis
The synthesis of 2-Piperidin-1-ylquinoline involves the reaction of 2-chloroquinoline with piperidine in an organic solvent such as ethanol or acetonitrile. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
2-Piperidin-1-ylquinoline has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been shown to exhibit potent pharmacological activity against various diseases such as cancer, Alzheimer's disease, and inflammation.
Propiedades
Número CAS |
46708-03-6 |
|---|---|
Nombre del producto |
2-Piperidin-1-ylquinoline |
Fórmula molecular |
C14H16N2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
2-piperidin-1-ylquinoline |
InChI |
InChI=1S/C14H16N2/c1-4-10-16(11-5-1)14-9-8-12-6-2-3-7-13(12)15-14/h2-3,6-9H,1,4-5,10-11H2 |
Clave InChI |
JWKIBLYWKJBSQP-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2 |
SMILES canónico |
C1CCN(CC1)C2=NC3=CC=CC=C3C=C2 |
Otros números CAS |
46708-03-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



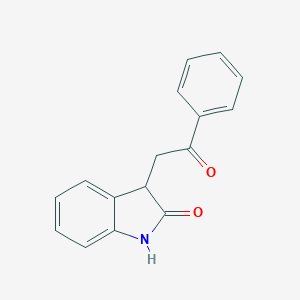
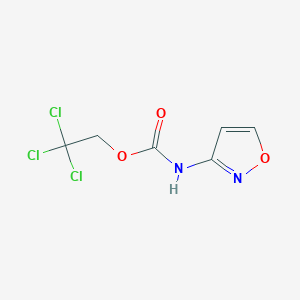
![6-Methyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B181140.png)
